

Bobcat339 In Vivo Administration Protocol for Mice: A Detailed Application Note

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Compound of Interest

Compound Name: Bobcat339

Cat. No.: B606307

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Introduction

Bobcat339 is a cytosine-based small molecule that has been identified as an inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, primarily TET1 and TET2, with IC50 values of 33 μ M and 73 μ M, respectively.[1] It functions by competitively binding to the active site of these enzymes, thereby modulating DNA methylation and gene transcription.[2] Emerging research also indicates that **Bobcat339** can act as a degrader of TET3 protein.[3] This dual activity makes **Bobcat339** a valuable tool for epigenetic research and a potential therapeutic agent. Notably, the inhibitory activity of **Bobcat339** may be significantly enhanced by the presence of Copper(II), a factor to consider in experimental design. This document provides a comprehensive protocol for the in vivo administration of **Bobcat339** in mouse models, based on currently available data.

Data Summary

The following tables summarize the key quantitative data for **Bobcat339**.

Table 1: In Vitro Inhibitory Activity of **Bobcat339**

Target	IC50 (μM)
TET1	33
TET2	73

Data sourced from Chua GNL, et al. ACS Med Chem Lett. 2019.[1]

Table 2: Recommended In Vivo Dosing Parameters for **Bobcat339** in Mice

Route of Administration	Dosage Range	Vehicle	Study Context
Intraperitoneal (i.p.)	1 - 4 mg/kg	DMSO, PBS	Anorexia Nervosa Model
Intraperitoneal (i.p.)	10 mg/kg	10% DMSO/PBS	tMCAO Stroke Model
Intravenous (i.v.)	10 mg/kg/day	Not Specified	Not Specified

Data compiled from various sources.[4][5][6]

Experimental Protocols

1. Preparation of **Bobcat339** for Intraperitoneal Administration

This protocol is adapted from a study on an anorexia nervosa mouse model.[4]

Materials:

- **Bobcat339** powder
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS, 1x), sterile
- 0.22-μm sterile syringe filter
- Sterile microcentrifuge tubes and syringes

Procedure:

- Stock Solution Preparation:
 - Aseptically weigh the desired amount of **Bobcat339** powder.
 - Dissolve the powder in sterile DMSO to a concentration of 50 mg/mL. Ensure complete dissolution.
 - Filter the stock solution through a 0.22-µm sterile syringe filter to ensure sterility and remove any particulates.
- Working Solution Preparation:
 - On the day of injection, dilute the 50 mg/mL stock solution with sterile 1x PBS to the final desired concentration (e.g., 0.5 mg/mL for a 2.5 mg/kg dose in a 25g mouse with an injection volume of 125 µL).
 - Vortex the working solution gently to ensure homogeneity.

2. Animal Handling and Administration

Animal Model:

- The choice of mouse strain will depend on the specific experimental goals. C57BL/6 mice have been used in studies with **Bobcat339**.^[5]
- House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise dictated by the experimental design (e.g., anorexia models).^[7]
- All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Administration Protocol:

- Dosage Calculation: Calculate the required volume of the working solution based on the animal's body weight and the target dosage.

- Injection:
 - Gently restrain the mouse.
 - Administer the calculated volume of the **Bobcat339** working solution via intraperitoneal injection.
 - The frequency of administration will depend on the experimental design. A once-a-week injection schedule has been reported to be well-tolerated.^[4] Daily injections for three consecutive days have also been used.^[5]

3. Assessment of Target Engagement and Downstream Effects

a) Target Engagement: TET3 Protein Degradation

To confirm that **Bobcat339** is engaging its target in vivo, researchers can assess the levels of TET3 protein in relevant tissues.

Procedure (adapted from a study in AgRP neurons):^[4]

- Two days following the final **Bobcat339** injection, euthanize the mice.
- Isolate the tissue of interest (e.g., hypothalamus).
- Prepare tissue lysates for Western blot analysis.
- Probe the Western blot with antibodies specific for TET3 and a loading control (e.g., GAPDH).
- Quantify the band intensities to determine the relative decrease in TET3 protein levels in the **Bobcat339**-treated group compared to the vehicle control group.

b) Downstream Effects: Analysis of 5-hydroxymethylcytosine (5hmC)

As **Bobcat339** inhibits TET enzymes, a downstream consequence is the reduction of global 5hmC levels.

Procedure:

- Following treatment, collect tissues or cells of interest.
- Extract genomic DNA.
- Quantify global 5hmC levels using commercially available ELISA-based kits or by dot blot analysis using a 5hmC-specific antibody.
- Compare the 5hmC levels between **Bobcat339**-treated and vehicle-treated groups. A significant reduction in 5hmC indicates effective target inhibition.[1]

Safety and Tolerability

In a study using a mouse model of anorexia nervosa, once-a-week intraperitoneal injections of **Bobcat339** for three weeks showed no evidence of liver toxicity.[4] However, it is crucial to conduct thorough toxicological assessments, including monitoring animal weight, behavior, and performing histological analysis of major organs, for any new experimental model or long-term study.

Visualizations

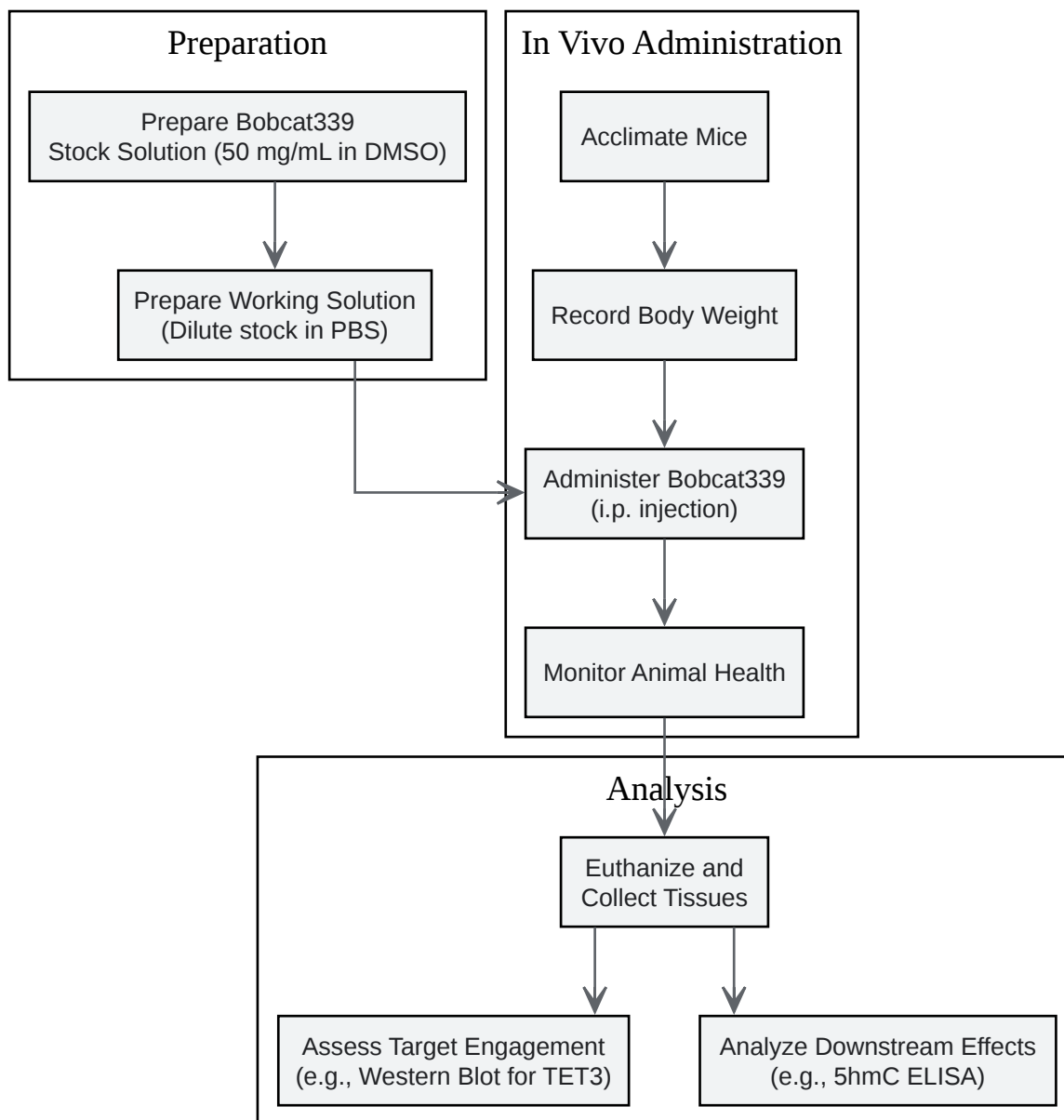
Signaling Pathway



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Caption: **Bobcat339** inhibits TET enzymes, blocking the conversion of 5mC to 5hmC and promoting TET3 degradation.

Experimental Workflow



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Caption: Workflow for in vivo administration and analysis of **Bobcat339** in mice.

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